N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922120-77-2
VCID: VC11876498
InChI: InChI=1S/C22H28N2O6S/c1-28-19-6-4-16(5-7-19)12-22(25)23-9-11-31(26,27)24-10-8-17-13-20(29-2)21(30-3)14-18(17)15-24/h4-7,13-14H,8-12,15H2,1-3H3,(H,23,25)
SMILES: COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Molecular Formula: C22H28N2O6S
Molecular Weight: 448.5 g/mol

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide

CAS No.: 922120-77-2

Cat. No.: VC11876498

Molecular Formula: C22H28N2O6S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide - 922120-77-2

Specification

CAS No. 922120-77-2
Molecular Formula C22H28N2O6S
Molecular Weight 448.5 g/mol
IUPAC Name N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H28N2O6S/c1-28-19-6-4-16(5-7-19)12-22(25)23-9-11-31(26,27)24-10-8-17-13-20(29-2)21(30-3)14-18(17)15-24/h4-7,13-14H,8-12,15H2,1-3H3,(H,23,25)
Standard InChI Key PJQBHMSSZXSYAA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenyl)acetamide, reflecting its intricate substituent arrangement. Key identifiers include:

PropertyValue
CAS Registry Number922120-77-2
Molecular FormulaC22H28N2O6S\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{6}\text{S}
Molecular Weight448.5 g/mol
SMILESCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
InChIKeyPJQBHMSSZXSYAA-UHFFFAOYSA-N

The structure comprises a tetrahydroisoquinoline core with 6,7-dimethoxy substitutions, a sulfonamide-linked ethyl group, and a 4-methoxyphenylacetamide side chain. These groups contribute to its stereoelectronic properties and biological interactions .

Stereochemical Considerations

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis involves sequential coupling, cyclization, and functionalization steps (Fig. 1):

  • Amide Formation: 3,4-Dimethoxyphenethylamine reacts with 4-methoxyphenylacetic acid via HBTU- or BOP-mediated coupling to yield an intermediate amide .

  • Bischler-Napieralski Cyclization: The amide undergoes cyclization using phosphorus oxychloride (POCl3\text{POCl}_3) in toluene, forming a dihydroisoquinoline intermediate .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the dihydroisoquinoline to the tetrahydroisoquinoline scaffold .

  • Sulfonylation: The secondary amine is sulfonylated with a sulfonyl chloride derivative to introduce the sulfonamide group .

Yield optimization requires precise control of reaction conditions, particularly during cyclization and sulfonylation .

Structure-Activity Relationship (SAR) Studies

Modifications to the tetrahydroisoquinoline core and substituents reveal critical pharmacophoric elements:

  • 6,7-Dimethoxy Groups: Removal of either methoxy group reduces orexin receptor affinity by >10-fold, highlighting their role in hydrophobic interactions .

  • Sulfonamide Linker: Replacing the sulfonamide with an acetyl group (C=O\text{C=O}) decreases potency, suggesting hydrogen bonding via the sulfonyl oxygen is essential .

  • 4-Methoxyphenylacetamide: Analogues with bulkier aryl groups (e.g., 4-butylphenyl) retain OX1 receptor antagonism but increase lipophilicity, potentially affecting blood-brain barrier permeability .

CompoundR Group (Position 4)OX1 KeK_e (nM)OX2 KeK_e (nM)
26Methoxy891,200
28Dimethylamino13450
35Acetyl210>10,000

Data adapted from PMC . The dimethylamino analogue (28) shows enhanced OX1 selectivity, while acylated derivatives (35) lose potency, underscoring the sulfonamide’s importance .

Material Science Applications

Beyond pharmacology, the compound’s sulfonamide and methoxy groups enable applications in:

  • Polymer Chemistry: As a crosslinking agent due to sulfonamide’s thermal stability.

  • Coordination Chemistry: Potential ligand for metal-organic frameworks (MOFs) via the acetamide carbonyl.

Spectroscopic and Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 448.5 ([M+H]+^+), consistent with the molecular formula .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Signals at δ\delta 3.75–3.85 ppm (methoxy groups), δ\delta 4.20–4.30 ppm (sulfonamide CH2), and δ\delta 7.25–7.35 ppm (aromatic protons).

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 170.5 ppm (acetamide carbonyl) and δ\delta 55.0–60.0 ppm (methoxy carbons).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator